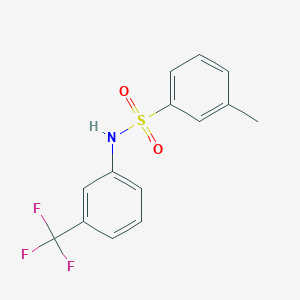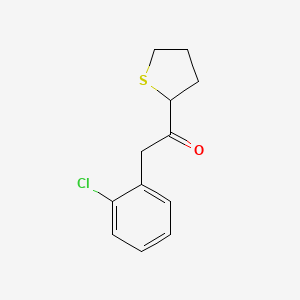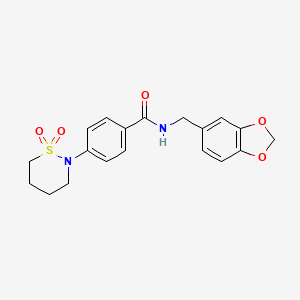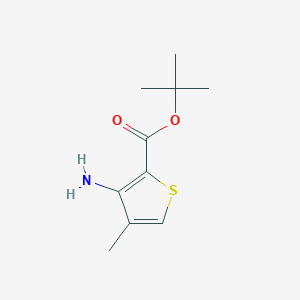![molecular formula C12H12N6O B2805540 N'-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide CAS No. 303145-91-7](/img/structure/B2805540.png)
N'-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disubstituted with amine groups . The compound is also known as 4-{2-[(7-amino-2-furan-2-yl[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino]ethyl}phenol .
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,3,5-triazine ring which is 2,4-disubstituted with amine groups . The molecular weight is 337.336 and the chemical formula is C16H15N7O2 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 337.336 and a chemical formula of C16H15N7O2 . It is stored at a temperature of 28°C .Aplicaciones Científicas De Investigación
HQSAR and Molecular Docking Studies
HQSAR (Hologram Quantitative Structure-Activity Relationship) and molecular docking studies have been conducted on furanyl derivatives, including compounds structurally related to N'-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide, to understand their role as adenosine A2A receptor antagonists. Such studies aim to decipher the molecular requirements for the activity of these compounds, using computational design strategies to predict their binding orientations and interactions with the adenosine A2A receptor, suggesting potential therapeutic applications in treating conditions such as Parkinson’s disease (Muñoz-Gutiérrez et al., 2016).
Synthesis and Cytotoxicity Studies
Novel derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines, indicating the potential of these compounds for anticancer activity. The structural variations, particularly at the C-2 position and the presence of specific substituents, have shown a strong influence on the compounds' cytotoxicity, highlighting their importance in the design of new anticancer agents (Zhai et al., 2008).
Metabolites as Adenosine A2A Receptor Antagonists
Research into the metabolites of related compounds, such as Preladenant, has identified specific derivatives as potent adenosine A2A receptor antagonists. These findings support the potential application of these compounds in treating central nervous system disorders, including Parkinson’s disease, by targeting adenosine A2A receptors (Rosse, 2013).
Metal-free Synthesis Techniques
Advancements in the synthesis of related 1,2,4-triazolo[1,5-a]pyrimidines through metal-free methods offer a novel approach to constructing these compounds. Such techniques provide a more environmentally friendly and potentially more efficient pathway for producing these chemicals for further biological study (Zheng et al., 2014).
Spectroscopic and Biological Study of Derivatives
Spectroscopic methods have been utilized to characterize novel heterocyclic compounds derived from furanyl-[1,2,4]triazolo[1,5-a]pyrimidines, assessing their antibacterial and antifungal activities. These studies demonstrate the potential of these compounds in developing new antimicrobial agents (Patel et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of this compound is the enzyme tyrosinase . Tyrosinase is a metalloenzyme group of polyphenol oxidases that plays a specific role in melanogenesis . It promotes the transformation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) (monophenolase activity) by hydroxylation, and then, L-DOPA is converted to DOPA-quinone (diphenolase activity) .
Mode of Action
The compound interacts with its target, tyrosinase, by binding to the catalytic and allosteric sites of the enzyme . Molecular docking results indicate that the compound can bind to these sites to inhibit enzyme activity . The computational molecular dynamics analysis further reveals that the compound interacts with two residues in the tyrosinase active site pocket, such as ASN260 and MET280 .
Biochemical Pathways
The compound affects the melanogenesis pathway . This pathway involves the transformation of L-tyrosine to L-DOPA and then to DOPA-quinone, a process catalyzed by tyrosinase . By inhibiting tyrosinase, the compound attenuates melanin synthesis and cellular tyrosinase activity .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of tyrosinase activity and the attenuation of melanin synthesis . The compound also decreases tyrosinase expressions in B16F10 cells . These effects suggest that the compound might be a worthy candidate for the development of an antipigmentation agent .
Propiedades
IUPAC Name |
N'-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O/c1-17(2)8-14-11-15-12-13-6-5-9(18(12)16-11)10-4-3-7-19-10/h3-8H,1-2H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGSUARBTGGNRB-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NN2C(=CC=NC2=N1)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NN2C(=CC=NC2=N1)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2805461.png)
![9-Bromo-5-(4-pyridinyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B2805462.png)

![N'-[[3-(4-methylphenyl)sulfonyl-2-oxazolidinyl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide](/img/structure/B2805468.png)



![2-Chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2805474.png)




